molecular formula C17H14Cl2F3N3O B2519694 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 2034353-98-3

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2519694
CAS No.: 2034353-98-3
M. Wt: 404.21
InChI Key: OFPVCNRBNOWNED-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H14Cl2F3N3O and its molecular weight is 404.21. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Luminescence Properties

Studies have explored the fluorescence and luminescence properties of benzamide derivatives, demonstrating their potential in creating novel fluorescent materials for biological and material applications. These compounds exhibit enhanced emission in specific conditions, which can be leveraged in designing sensors, imaging agents, and light-emitting devices (Yamaji et al., 2017).

Antimicrobial Activity

Benzamide derivatives have been studied for their antimicrobial properties, with some compounds showing significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Naganagowda & Petsom, 2011).

Anticancer Activity

Research into benzamide derivatives has also revealed their potential in anticancer therapy. Certain compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating their utility in designing new anticancer drugs (Adhami et al., 2014).

Synthesis and Characterization

Advancements in the synthesis and characterization of benzamide derivatives and their complexes have been reported, providing a foundation for further exploration and application in various fields of chemistry and material science. These studies focus on developing efficient synthetic routes and understanding the structural properties of these compounds (Shockravi et al., 2009).

Metabolism and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of related compounds, such as tyrosine kinase inhibitors, offer valuable insights into the drug development process. Understanding the metabolic pathways and excretion profiles of these compounds can aid in the design of drugs with optimal absorption, distribution, and efficacy profiles (Yue et al., 2011).

Safety and Hazards

The safety data sheet indicates that this compound has several hazard classifications including Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3,4-dichloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3N3O/c18-13-3-1-10(7-14(13)19)16(26)24-12-5-6-25(9-12)15-4-2-11(8-23-15)17(20,21)22/h1-4,7-8,12H,5-6,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPVCNRBNOWNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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